

Derivatisierung von 2-(3-Oxobutyl)cyclohexanon für weiterführende Reaktionen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333

[Get Quote](#)

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

2-(3-Oxobutyl)cyclohexanon, ein 1,5-Diketon, ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Seine bifunktionelle Natur mit zwei Carbonylgruppen unterschiedlicher Reaktivität sowie mehreren sauren α -Protonen ermöglicht eine breite Palette von Derivatisierungsreaktionen. Diese Derivate dienen als wichtige Bausteine für die Synthese komplexer Moleküle, insbesondere von Naturstoffen, pharmazeutischen Wirkstoffen und deren Analoga. Diese Anwendungsnotizen bieten detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung von 2-(3-Oxobutyl)cyclohexanon, einschließlich quantitativer Daten und mechanistischer Einblicke, um Forscher bei der Nutzung dieses wertvollen Synthesebausteins zu unterstützen.

Robinson-Anellierung: Synthese des Wieland-Miescher-Ketons

Die intramolekulare Aldolkondensation von 2-(3-Oxobutyl)cyclohexanon führt zur Bildung des Wieland-Miescher-Ketons, einem zentralen Baustein in der Synthese von Steroiden, Terpenoiden und anderen polyzyklischen Naturstoffen.^[1] Die Reaktion wird typischerweise durch Basen oder in jüngerer Zeit durch organokatalytische, enantioselektive Methoden katalysiert.

Protokoll 1: Basenkatalysierte Synthese des racemischen Wieland-Miescher-Ketons

Dieses Protokoll beschreibt die klassische basenkatalysierte Robinson-Anellierung.

Materialien:

- 2-(3-Oxobutyl)cyclohexanon
- Kaliumhydroxid (KOH)
- Methanol (MeOH)
- Salzsäure (HCl, 1 M)
- Ethylacetat
- Gesättigte Natriumchloridlösung (Sole)
- Wasserfreies Magnesiumsulfat (MgSO_4)

Durchführung:

- Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in Methanol.
- Fügen Sie unter Rühren bei Raumtemperatur eine Lösung von Kaliumhydroxid (1.1 Äquiv.) in Methanol hinzu.
- Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.
- Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
- Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab und neutralisieren Sie sie mit 1 M Salzsäure.
- Entfernen Sie das Methanol unter reduziertem Druck.
- Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

- Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.
- Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
- Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch).

Protokoll 2: Enantioselektive Synthese des (S)-Wieland-Miescher-Ketons (Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion)

Diese Methode nutzt (S)-Prolin als chiralen Organokatalysator, um eine hohe Enantioselektivität zu erreichen.

Materialien:

- 2-(3-Oxobutyl)cyclohexanon
- (S)-Prolin
- Dimethylsulfoxid (DMSO)
- Wasser
- Diethylether

Durchführung:

- Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in DMSO.
- Fügen Sie (S)-Prolin (0.1 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur.
- Die Reaktionszeit kann je nach Maßstab und gewünschtem Umsatz zwischen 24 und 72 Stunden variieren. Überwachen Sie den Fortschritt mittels DC oder HPLC.
- Nach Beendigung der Reaktion fügen Sie Wasser hinzu, um das Produkt auszufällen oder die Extraktion zu erleichtern.

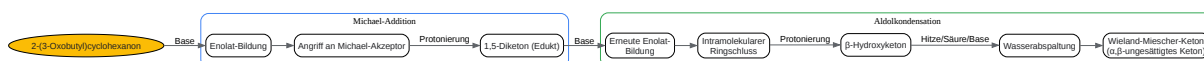
- Extrahieren Sie die Mischung mehrmals mit Diethylether.
- Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.
- Trocknen Sie die organische Phase über wasserfreiem MgSO_4 , filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
- Das Produkt kann durch Umkristallisation weiter aufgereinigt werden, um die Enantiomerenreinheit zu erhöhen.

Quantitative Daten zur Robinson-Anellierung

Katalysator/ Base	Lösungsmit- tel	Temperatur (°C)	Zeit (h)	Ausbeute (%)	Enantiomer enüberschu- ss (ee, %)
KOH	Methanol	Rückfluss	6	75-85	Racemisch
(S)-Prolin	DMSO	RT	48	70-80	70-85
(S)-Prolin	NMP	60	24	91	93

NMP: N-Methyl-2-pyrrolidon, RT: Raumtemperatur

Diagramm: Allgemeiner Mechanismus der Robinson-Anellierung



[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Ablauf der Robinson-Anellierung von 2-(3-Oxobutyl)cyclohexanon.

Synthese von Heterozyklen

Die 1,5-Dicarbonylstruktur von 2-(3-Oxobutyl)cyclohexanon ist ein idealer Vorläufer für die Synthese verschiedener heterozyklischer Ringsysteme, die in vielen pharmazeutisch aktiven Molekülen vorkommen.

Paal-Knorr-Synthese von Pyrazolen

Die Reaktion von 1,5-Diketonen mit Hydrazinderivaten ist eine direkte Methode zur Herstellung von Pyrazolen.

Protokoll 3: Synthese eines Pyrazolderivats

Materialien:

- 2-(3-Oxobutyl)cyclohexanon
- Hydrazinhydrat oder Phenylhydrazin
- Ethanol (EtOH)
- Essigsäure (katalytisch)

Durchführung:

- Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in Ethanol.
- Fügen Sie Hydrazinhydrat oder Phenylhydrazin (1.1 Äquiv.) und eine katalytische Menge Essigsäure hinzu.
- Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.
- Überwachen Sie die Reaktion mittels DC.
- Nach Beendigung der Reaktion entfernen Sie das Lösungsmittel im Vakuum.
- Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und Sole.
- Trocknen Sie die organische Phase über MgSO_4 , filtrieren Sie und dampfen Sie sie ein.

- Reinigen Sie das Produkt durch Säulenchromatographie oder Umkristallisation.

Synthese von Pyrimidinen

Die Cyclokondensation mit Amidinen oder Harnstoffderivaten führt zur Bildung von Pyrimidinringen.

Protokoll 4: Synthese eines Pyrimidinderivats

Materialien:

- 2-(3-Oxobutyl)cyclohexanon
- Benzamidin-Hydrochlorid
- Natriumethanolat (NaOEt)
- Ethanol (EtOH)

Durchführung:

- Stellen Sie eine frische Lösung von Natriumethanolat in Ethanol her.
- Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und Benzamidin-Hydrochlorid (1.1 Äquiv.) in Ethanol.
- Fügen Sie die Natriumethanolat-Lösung langsam hinzu und erhitzen Sie die Mischung für 8-12 Stunden unter Rückfluss.
- Verfolgen Sie den Reaktionsverlauf mittels DC.
- Nach dem Abkühlen neutralisieren Sie die Reaktion mit verdünnter Salzsäure.
- Entfernen Sie das Ethanol und extrahieren Sie die wässrige Phase mit Chloroform.
- Waschen, trocknen und konzentrieren Sie die organische Phase.
- Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Synthese von Benzodiazepinen

Die Reaktion mit o-Phenylendiamin in Gegenwart eines sauren Katalysators ergibt 1,5-Benzodiazepin-Derivate.[\[2\]](#)[\[3\]](#)

Protokoll 5: Synthese eines Benzodiazepin-Derivats

Materialien:

- 2-(3-Oxobutyl)cyclohexanon
- o-Phenylendiamin
- Acetonitril (CH_3CN)
- H-MCM-22 (saurer Zeolith-Katalysator)[\[2\]](#)

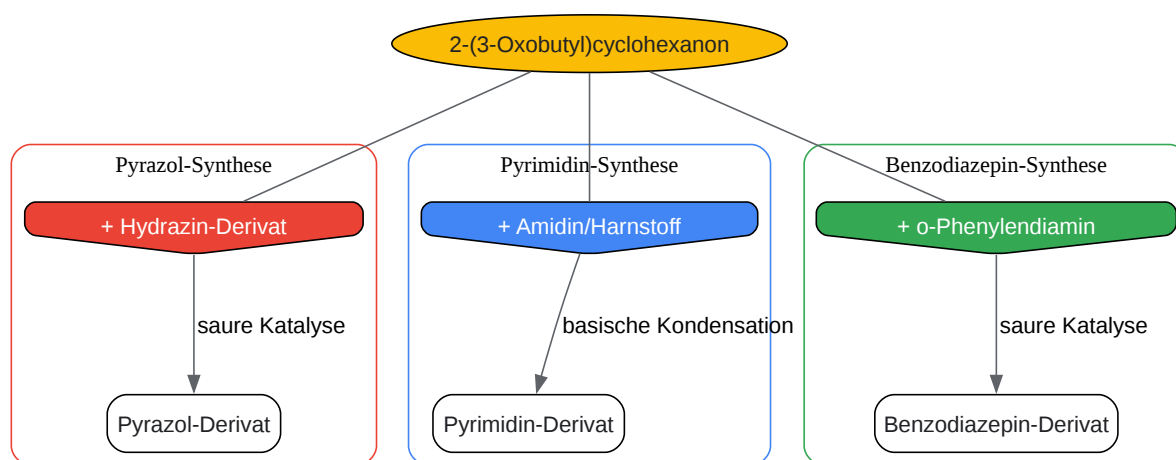
Durchführung:

- Suspendieren Sie den H-MCM-22-Katalysator (150 mg pro mmol Keton) in Acetonitril.
- Fügen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und o-Phenylendiamin (1 Äquiv.) hinzu.
- Rühren Sie die Suspension bei Raumtemperatur für 1-3 Stunden.
- Überwachen Sie die Reaktion mittels DC.
- Filtrieren Sie den Katalysator ab und waschen Sie ihn mit Acetonitril.
- Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum.
- Das Produkt kann in der Regel ohne weitere Reinigung in hoher Reinheit erhalten werden.

Zusammenfassung der heterozyklischen Synthesen

Heterozyklus	Reagenz	Katalysator/Bedingungen	Typische Ausbeute (%)
Pyrazol	Hydrazinhydrat	Essigsäure, EtOH, Rückfluss	80-90
Pyrimidin	Benzamidin	NaOEt, EtOH, Rückfluss	60-75
Benzodiazepin	o-Phenylendiamin	H-MCM-22, CH ₃ CN, RT	85-95[2]

Diagramm: Synthesewege zu Heterozyklen



[Click to download full resolution via product page](#)

Abbildung 2: Übersicht der Synthesewege von Heterozyklen aus 2-(3-Oxobutyl)cyclohexanon.

Reaktionen an den Carbonylgruppen

Die beiden Carbonylgruppen können selektiv oder gemeinsam modifiziert werden, um eine Vielzahl von Derivaten zu erzeugen.

Knoevenagel-Kondensation

Die Knoevenagel-Kondensation mit aktiven Methylenverbindungen ermöglicht die Bildung neuer C=C-Doppelbindungen an den Carbonylpositionen.

Protokoll 6: Knoevenagel-Kondensation mit Malononitril

Materialien:

- 2-(3-Oxobutyl)cyclohexanon
- Malononitril
- Piperidin (katalytisch)
- Benzol oder Toluol

Durchführung:

- Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und Malononitril (2.2 Äquiv. für beide Carbonylgruppen) in Benzol.
- Fügen Sie eine katalytische Menge Piperidin hinzu.
- Erhitzen Sie die Mischung unter Verwendung eines Dean-Stark-Wasserabscheiders für 4-8 Stunden unter Rückfluss.
- Nach vollständigem Umsatz waschen Sie die Reaktionsmischung mit verdünnter Salzsäure, Wasser und Sole.
- Trocknen Sie die organische Phase (MgSO_4), filtrieren Sie und entfernen Sie das Lösungsmittel.
- Reinigen Sie das Produkt durch Säulenchromatographie.

Wittig-Reaktion

Die Wittig-Reaktion ermöglicht die Umwandlung der Carbonylgruppen in Alkene mit hoher Regioselektivität.

Protokoll 7: Wittig-Reaktion mit Methyltriphenylphosphoran

Materialien:

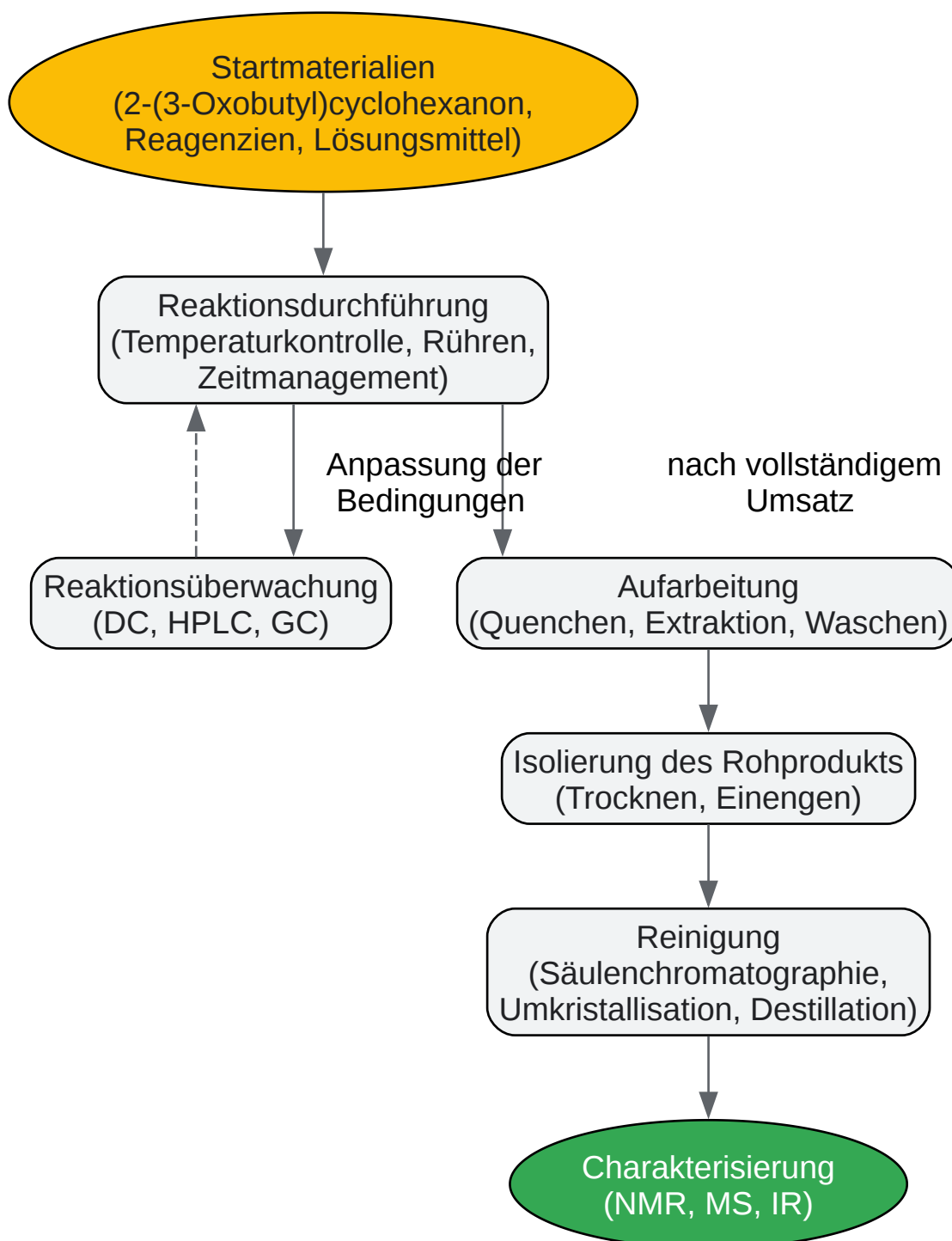
- Methyltriphenylphosphoniumbromid
- n-Butyllithium (n-BuLi) in Hexan
- Wasserfreies Tetrahydrofuran (THF)
- 2-(3-Oxobutyl)cyclohexanon

Durchführung:

- Suspendieren Sie Methyltriphenylphosphoniumbromid (2.2 Äquiv.) in wasserfreiem THF unter einer Inertgasatmosphäre.
- Kühlen Sie die Suspension auf 0 °C und fügen Sie langsam n-BuLi (2.2 Äquiv.) hinzu. Rühren Sie die resultierende orange-rote Lösung für 30 Minuten bei Raumtemperatur.
- Kühlen Sie die Ylid-Lösung wieder auf 0 °C und fügen Sie langsam eine Lösung von 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in THF hinzu.
- Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht.
- Quenchen Sie die Reaktion durch Zugabe von Wasser.
- Extrahieren Sie die Mischung mit Pentan.
- Waschen Sie die vereinigten organischen Extrakte, trocknen Sie sie und konzentrieren Sie sie sorgfältig (das Produkt ist flüchtig).

- Reinigen Sie das resultierende Dien durch Destillation oder Säulenchromatographie.

Diagramm: Experimenteller Arbeitsablauf für die Derivatisierung



[Click to download full resolution via product page](#)

Abbildung 3: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierungsreaktionen.

Fazit

2-(3-Oxobutyl)cyclohexanon ist ein äußerst nützlicher und flexibler Baustein für die organische Synthese. Die in diesen Anwendungsnotizen beschriebenen Protokolle zur Robinson-Anellierung und zur Synthese verschiedener Heterozyklen sowie zu selektiven Carbonyl-Modifikationen demonstrieren seine breite Anwendbarkeit. Die bereitgestellten quantitativen Daten und detaillierten Methoden sollen als Leitfaden für Forscher dienen, um diese Reaktionen in ihren eigenen Syntheseprojekten, insbesondere im Bereich der Wirkstoffentwicklung, erfolgreich zu implementieren und zu optimieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Derivatisierung von 2-(3-Oxobutyl)cyclohexanon für weiterführende Reaktionen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8776333#derivatization-of-2-3-oxobutyl-cyclohexanone-for-further-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com